molecular formula C8H10BrNO B15301905 1-(6-Bromopyridin-3-yl)propan-2-ol

1-(6-Bromopyridin-3-yl)propan-2-ol

Katalognummer: B15301905
Molekulargewicht: 216.07 g/mol
InChI-Schlüssel: SMAYUKSJKMCOPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromopyridin-3-yl)propan-2-ol (CAS: 2229330-85-0) is a brominated pyridine derivative with a propan-2-ol side chain. Its molecular weight is 216.1 g/mol, and it is reported to have a purity of ≥95% .

Eigenschaften

Molekularformel

C8H10BrNO

Molekulargewicht

216.07 g/mol

IUPAC-Name

1-(6-bromopyridin-3-yl)propan-2-ol

InChI

InChI=1S/C8H10BrNO/c1-6(11)4-7-2-3-8(9)10-5-7/h2-3,5-6,11H,4H2,1H3

InChI-Schlüssel

SMAYUKSJKMCOPG-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CN=C(C=C1)Br)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(6-Bromopyridin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives followed by the introduction of the propanol group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 1-(6-Bromopyridin-3-yl)propan-2-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to high-purity products suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Bromopyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 1-(6-bromopyridin-3-yl)propan-2-one.

    Reduction: Formation of 1-(6-pyridin-3-yl)propan-2-ol.

    Substitution: Formation of 1-(6-azidopyridin-3-yl)propan-2-ol.

Wissenschaftliche Forschungsanwendungen

1-(6-Bromopyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(6-Bromopyridin-3-yl)propan-2-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can modulate enzyme activity or receptor signaling pathways, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Analogues

Several bromopyridine-propanol derivatives exhibit structural similarities to 1-(6-Bromopyridin-3-yl)propan-2-ol, differing primarily in substituent positions or functional groups (Table 1).

Table 1: Structural Analogues and Similarity Scores

Compound Name CAS Number Similarity Score* Key Structural Differences
2-(6-Bromopyridin-2-yl)propan-2-ol 638218-78-7 0.95 Bromine at pyridine-2 position; tertiary alcohol
1-(6-Bromopyridin-2-yl)ethanol 139163-56-7 0.90 Ethanol chain; bromine at pyridine-2 position
3-(6-Bromopyridin-3-yl)propan-1-ol 656827-76-8 0.77 Primary alcohol; bromine at pyridine-3 position
1-amino-2-(6-bromopyridin-3-yl)propan-2-ol N/A N/A Amino substitution at propan-2-ol carbon

*Similarity scores calculated using cheminformatics tools (e.g., Tanimoto index) .

  • Positional Isomerism : The bromine position (pyridine-3 vs. 2) significantly impacts electronic properties. For example, 2-(6-Bromopyridin-2-yl)propan-2-ol (similarity score 0.95) has a tertiary alcohol and bromine at the pyridine-2 position, which may enhance steric hindrance and reduce reactivity compared to the target compound’s secondary alcohol .
  • Functional Group Variation: The amino-substituted analogue (1-amino-2-(6-bromopyridin-3-yl)propan-2-ol) introduces a basic nitrogen, likely increasing solubility in acidic media and altering biological activity .

Pharmacologically Active Analogues

Propan-2-ol derivatives attached to heterocyclic systems, such as indole, demonstrate diverse biological activities (Table 2).

Table 2: Pharmacological Profiles of Related Compounds

Compound Name (Example) Biological Activity Key Structural Features Reference
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Antiarrhythmic, β1-adrenoceptor binding Indole core; multiple ether and methoxy groups
Nadolol (Pharmaceutical API) Non-selective β-blocker Naphthalene ether; secondary alcohol
  • Mechanistic Insights: Compounds with propan-2-ol moieties, such as nadolol, often target adrenergic receptors due to hydrogen-bonding interactions facilitated by the hydroxyl group .
  • Electrophilic Reactivity : The bromine atom in the target compound may enable cross-coupling reactions (e.g., Suzuki-Miyaura), contrasting with methoxy-substituted indole derivatives, which prioritize hydrogen-bonding interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Bromopyridin-3-yl)propan-2-ol, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, a brominated pyridine precursor (e.g., 6-bromo-3-iodopyridine) may undergo alkylation with propan-2-ol derivatives under palladium catalysis. Optimization involves varying solvents (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry of reagents. Monitoring via TLC and GC-MS ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of 1-(6-Bromopyridin-3-yl)propan-2-ol?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify protons and carbons, with the bromine atom causing characteristic deshielding (e.g., pyridine C-6 Br at ~150 ppm in 13^{13}C NMR).
  • X-ray Crystallography : SHELX programs refine crystal structures, with emphasis on the pyridine ring’s dihedral angle and hydrogen-bonding patterns in the propan-2-ol group .
  • HRMS : Confirms molecular weight (expected [M+H]+^+: 230.00 for C8_8H10_{10}BrNO).

Q. How does the bromine substituent influence the compound’s solubility and stability in aqueous vs. organic media?

  • Methodology : Conduct solubility tests in DMSO, water, and ethanol using UV-Vis spectroscopy. Stability is assessed via accelerated degradation studies (40–80°C, pH 1–13) with HPLC tracking. Bromine’s electronegativity reduces aqueous solubility but enhances stability in non-polar solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-(6-Bromopyridin-3-yl)propan-2-ol in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : Use DFT calculations (e.g., Gaussian 16) to evaluate the energy barrier for oxidative addition of the C-Br bond to palladium(0). Compare with experimental yields when coupling with arylboronic acids. Key parameters include HOMO-LUMO gaps and Mulliken charges on the bromine atom .

Q. What strategies resolve contradictions in biological activity data for bromopyridine derivatives, such as conflicting enzyme inhibition results?

  • Methodology :

  • Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-Target Screening : Use SPR or ITC to assess binding to unrelated proteins (e.g., serum albumin) that may cause false positives.
  • Structural Analog Comparison : Test analogs (e.g., 6-chloro or 6-fluoro derivatives) to isolate bromine’s role in activity .

Q. How can regioselective functionalization of the pyridine ring be achieved in 1-(6-Bromopyridin-3-yl)propan-2-ol?

  • Methodology : Direct lithiation at C-4 using LDA at −78°C, followed by quenching with electrophiles (e.g., DMF for formylation). Regioselectivity is confirmed via 1^1H NMR (new proton environments) and LC-MS .

Q. What experimental and computational approaches validate stereochemical outcomes in derivatives of 1-(6-Bromopyridin-3-yl)propan-2-ol?

  • Methodology :

  • Chiral HPLC : Separates enantiomers using amylose-based columns.
  • VCD Spectroscopy : Compares experimental vibrational circular dichroism with DFT-simulated spectra to assign absolute configuration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.